4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol
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Overview
Description
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is an organic compound with a complex structure that includes both phenol and sulfonyl functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol typically involves the sulfonylation of phenols. One common method is the reaction of phenol derivatives with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the sulfonyl group can undergo reduction to sulfides.
Nucleophilic Substitution: The ethoxymethoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfonyl chlorides in the presence of Lewis acids like aluminum chloride or ferric chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Aromatic Substitution: Substituted phenols and sulfonyl derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Sulfides and reduced phenolic compounds.
Scientific Research Applications
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-ethoxy-: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Phenyl sulfonylacetophenone: Contains a sulfonyl group but differs in the overall structure and reactivity.
Uniqueness
4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is unique due to the presence of both ethoxymethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H16O5S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[4-(ethoxymethoxy)phenyl]sulfonylphenol |
InChI |
InChI=1S/C15H16O5S/c1-2-19-11-20-13-5-9-15(10-6-13)21(17,18)14-7-3-12(16)4-8-14/h3-10,16H,2,11H2,1H3 |
InChI Key |
UQWQVGBJGUUEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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